n-Boc-(4-carboxyphenyl)alanine
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Overview
Description
n-Boc-(4-carboxyphenyl)alanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid group at the para position of the phenyl ring. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Phenylalanine: The synthesis begins with the protection of the amino group of phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms n-Boc-phenylalanine.
Carboxylation: The next step involves the introduction of a carboxylic acid group at the para position of the phenyl ring. This can be achieved through a Friedel-Crafts acylation reaction followed by oxidation.
Industrial Production Methods: The industrial production of n-Boc-(4-carboxyphenyl)alanine typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, followed by selective carboxylation and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Boc-(4-carboxyphenyl)alanine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like trifluoroacetic acid can be used to remove the Boc group.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in peptide synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Employed in the synthesis of peptide-based inhibitors.
Medicine:
- Investigated for its potential use in drug development.
- Used in the synthesis of peptide-based therapeutics.
Industry:
- Applied in the production of pharmaceuticals.
- Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of n-Boc-(4-carboxyphenyl)alanine involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective reactions at other functional groups. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.
Comparison with Similar Compounds
- n-Boc-phenylalanine
- n-Boc-tyrosine
- n-Boc-tryptophan
Comparison:
n-Boc-phenylalanine: Similar structure but lacks the carboxylic acid group at the para position.
n-Boc-tyrosine: Contains a hydroxyl group instead of a carboxylic acid group at the para position.
n-Boc-tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness: n-Boc-(4-carboxyphenyl)alanine is unique due to the presence of both the Boc protecting group and the carboxylic acid group at the para position, making it a versatile intermediate in organic synthesis and peptide chemistry.
Properties
IUPAC Name |
4-[[(1S)-1-carboxyethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-9(12(17)18)16(14(21)22-15(2,3)4)11-7-5-10(6-8-11)13(19)20/h5-9H,1-4H3,(H,17,18)(H,19,20)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDBGIMSEJVEIY-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724682 |
Source
|
Record name | 4-{(tert-Butoxycarbonyl)[(1S)-1-carboxyethyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167496-24-4 |
Source
|
Record name | 4-{(tert-Butoxycarbonyl)[(1S)-1-carboxyethyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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